molecular formula C14H19NO2 B3964060 N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B3964060
M. Wt: 233.31 g/mol
InChI Key: PQGRHEPJCGITOM-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a propenyl (allyl) group attached to the nitrogen atom of the acetamide core and a 2,4,6-trimethylphenoxy moiety at the α-position. Its structure combines a lipophilic aromatic group with a reactive enamine system, which may influence its bioavailability and target interactions .

Properties

IUPAC Name

N-prop-2-enyl-2-(2,4,6-trimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-5-6-15-13(16)9-17-14-11(3)7-10(2)8-12(14)4/h5,7-8H,1,6,9H2,2-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGRHEPJCGITOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a prop-2-en-1-yl group attached to an acetamide backbone, along with a 2,4,6-trimethylphenoxy substituent. This unique structure may contribute to its biological activities.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
  • Pathway Interference : The compound may affect multiple biochemical pathways, leading to alterations in cellular functions.

Biological Activity Profiles

Research indicates that compounds with similar structural features often exhibit diverse biological activities. The following table summarizes potential activities based on related studies:

Activity Type Description
AntimicrobialPotential efficacy against various pathogens.
AnticancerMay exhibit cytotoxic effects on cancer cell lines.
Anti-inflammatoryCould modulate inflammatory responses in vitro and in vivo.
Enzyme InhibitionPossible inhibition of specific enzymes involved in metabolic processes.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that related acetamide compounds showed significant antimicrobial properties against Gram-positive bacteria. The presence of the trimethylphenoxy group was crucial for enhancing activity against resistant strains .
  • Anticancer Properties :
    • Research involving derivatives of this compound indicated promising results in inhibiting the growth of various cancer cell lines. These compounds were found to induce apoptosis through modulation of apoptotic pathways .
  • Anti-inflammatory Effects :
    • In vitro studies suggested that the compound could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Acetamide Derivatives

The target compound’s structural analogs differ primarily in two regions:

  • Amine Substituent : Modifications to the nitrogen-bound group (e.g., alkyl, aryl, or heterocyclic substituents).
  • Phenoxy Substituents: Alterations in the number and position of methyl, halogen, or methoxy groups on the phenoxy ring.
Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Amine Substituent Phenoxy Substituent Molecular Weight (g/mol) Key Features
N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide Propenyl (allyl) 2,4,6-trimethyl 261.34 Lipophilic phenoxy group; reactive allyl moiety
RKS-1 () 2-methylphenyl 2-methoxy-4-(prop-2-en-1-yl) Not reported High COX-2 affinity (-8.9 Kcal/mol); potent analgesic/anti-inflammatory
TMPA () Methyl 2,4,6-trimethyl 207.28 Simplest analog; crystallographic data available
TMPDCA () Dichloromethyl 2,4,6-trimethyl 272.14 Chlorinated substituent; two molecules per asymmetric unit
N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide () 4-(2-pyridyl)thiazol-2-yl 2,4,6-trimethyl 393.47 Activates Nrf2-ARE pathway; neuroprotective
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () 6-trifluoromethylbenzothiazole Phenyl 352.33 Patent-protected; potential CNS applications
Antioxidative Activity

The compound N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide () activates the Nrf2-ARE pathway, offering protection against oxidative stress in neurodegenerative models like ALS. In contrast, the target compound’s propenyl group may enhance reactivity but lacks direct evidence of Nrf2 activation .

Anti-inflammatory and Analgesic Activity
  • RKS-1 (): Exhibits superior COX-2 inhibition (docking score: -8.9 Kcal/mol) compared to diclofenac, attributed to its 4-propenyl-methoxy phenoxy group.
  • Target Compound: The 2,4,6-trimethylphenoxy group likely enhances membrane permeability, but the absence of a methoxy group may reduce COX-2 affinity compared to RKS-1 .
Structural Stability

Crystallographic studies () reveal that methyl-substituted phenoxy acetamides (e.g., TMPA, TMPMA) exhibit smaller deviations in mean ring distances compared to halogenated analogs (e.g., TMPDCA).

Mechanistic Insights from Molecular Docking

  • RKS-1: Strong COX-2 binding due to π-π interactions between its methoxy-propenyl phenoxy group and the enzyme’s hydrophobic pocket .
  • N-(4-(2-pyridyl)thiazol-2-yl) Analog : The thiazole-pyridyl moiety facilitates hydrogen bonding with Keap1, disrupting Nrf2 degradation .
  • Target Compound : Computational modeling is lacking, but its allyl group could interact with cysteine residues in target proteins via Michael addition.

Key Research Findings and Implications

Substituent Effects: Methyl groups on the phenoxy ring (e.g., TMPA, target compound) enhance lipophilicity and metabolic stability but may reduce electronic interactions with polar enzyme pockets .

Therapeutic Potential: The target compound’s structure aligns with bioactive phenoxyacetamides but requires empirical validation for specific mechanisms (e.g., COX-2 vs. Nrf2 pathways). Propenyl-substituted analogs (e.g., RKS-1) demonstrate that allyl groups can enhance pharmacological activity without compromising stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 2
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N-(prop-2-en-1-yl)-2-(2,4,6-trimethylphenoxy)acetamide

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